molecular formula C18H20N2O5S B3573385 Methyl 2-[(4-acetamidophenyl)sulfonyl-benzylamino]acetate

Methyl 2-[(4-acetamidophenyl)sulfonyl-benzylamino]acetate

Cat. No.: B3573385
M. Wt: 376.4 g/mol
InChI Key: OAVZUNOSHIMMSD-UHFFFAOYSA-N
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Description

Methyl 2-[(4-acetamidophenyl)sulfonyl-benzylamino]acetate is an organic compound with a complex structure that includes a sulfonyl group, an acetamidophenyl group, and a benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-acetamidophenyl)sulfonyl-benzylamino]acetate typically involves multiple steps. One common method includes the reaction of 4-acetamidophenylsulfonyl chloride with benzylamine to form an intermediate, which is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-acetamidophenyl)sulfonyl-benzylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the acetamidophenyl moiety can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(4-acetamidophenyl)sulfonyl-benzylamino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-acetamidophenyl)sulfonyl-benzylamino]acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The benzylamino group can enhance the compound’s binding affinity to specific targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-acetamidophenyl)sulfanyl]acetate
  • Methyl 2-[(4-acetamidophenyl)sulfonyl]acetate
  • Methyl 2-[(4-acetamidophenyl)amino]acetate

Uniqueness

Methyl 2-[(4-acetamidophenyl)sulfonyl-benzylamino]acetate is unique due to the presence of both sulfonyl and benzylamino groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 2-[(4-acetamidophenyl)sulfonyl-benzylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-14(21)19-16-8-10-17(11-9-16)26(23,24)20(13-18(22)25-2)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVZUNOSHIMMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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